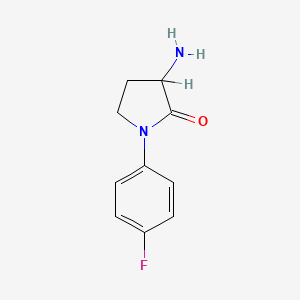

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAHUFPNCNCJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967496 | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-36-0 | |

| Record name | 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Academic Context and Significance of 3 Amino 1 4 Fluorophenyl Pyrrolidin 2 One

Pyrrolidinone Core as a Privileged Pharmacophore and Scaffold in Chemical Biology

The pyrrolidinone heterocycle is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple, diverse biological targets. acs.org Its prevalence is notable, with the parent pyrrolidine (B122466) ring appearing in 37 drugs approved by the U.S. Food and Drug Administration (FDA), ranking it first among the most common five-membered non-aromatic nitrogen heterocycles. nih.gov The interest in this scaffold is driven by several key features that make it exceptionally suitable for drug design. researchgate.netresearchgate.net

Contribution of the Pyrrolidine Ring to Molecular Stereochemistry

A defining characteristic of the pyrrolidinone ring is its inherent stereogenicity. nih.govnih.gov The saturated sp³-hybridized carbon atoms of the ring can be substituted to create multiple stereocenters. The spatial orientation of these substituents can dramatically alter the molecule's three-dimensional shape, leading to different binding modes with target proteins, which are themselves chiral environments. nih.govnih.gov This stereochemical complexity allows for fine-tuning of a molecule's biological activity, where different stereoisomers of the same compound can exhibit vastly different potencies or even target different receptors entirely. nih.govnih.gov

Exploration of Pharmacophore Space via sp³-Hybridization and Pseudorotation

The pyrrolidinone ring is an sp³-rich scaffold, meaning it possesses a high fraction of sp³-hybridized carbon atoms, which imparts a distinct three-dimensional character. researchgate.netwhiterose.ac.uknih.gov This contrasts with flat, aromatic (sp²-hybridized) systems that are often overrepresented in screening libraries. nih.govacs.org The non-planar nature of the pyrrolidinone ring allows it to present substituents in a wider array of spatial vectors, enabling a more effective exploration of the binding pockets of target proteins. researchgate.netnih.gov This three-dimensional coverage is further enhanced by the ring's conformational flexibility, a phenomenon known as "pseudorotation," where the ring rapidly interconverts between various "envelope" and "twist" conformations. researchgate.netresearchgate.netnih.gov This dynamic behavior allows the scaffold to adapt its shape to fit optimally within a binding site.

Versatility of the Pyrrolidinone Moiety in Molecular Design

The pyrrolidinone moiety is exceptionally versatile for chemical modification. acs.orgresearchgate.net The nitrogen atom of the lactam can be readily substituted, and the carbon atoms, particularly the position alpha to the carbonyl group, can be functionalized. nih.govacs.org This allows chemists to use the pyrrolidinone core as a central scaffold and systematically introduce a variety of functional groups to modulate properties such as solubility, lipophilicity, and target affinity. nih.govmdpi.com This modularity is a key advantage in scaffold-based drug discovery, enabling the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net

Importance of Fluorinated Aromatic Moieties in Synthetic and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. tandfonline.comnih.gov The 4-fluorophenyl group in 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is a classic example of this strategy. Fluorine's unique properties—its small size (similar to hydrogen) and high electronegativity—allow it to profoundly influence a molecule's biological profile. mdpi.com

| Property Modified by Fluorination | Effect in Medicinal Chemistry | Citation |

| Metabolic Stability | Blocks sites of metabolic oxidation, increasing drug half-life. | tandfonline.comnih.gov |

| Binding Affinity | Alters electronic properties, potentially increasing interactions with target proteins. | tandfonline.commdpi.com |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeation. | nih.govmdpi.com |

| pKa | The strong electron-withdrawing nature can lower the pKa of nearby acidic or basic groups. | nih.gov |

| Conformation | Can influence molecular conformation through stereoelectronic effects. | beilstein-journals.org |

Three-Dimensional Structural Attributes and Conformational Dynamics of the Pyrrolidinone Ring System

The five-membered pyrrolidinone ring is not planar and exists in a dynamic equilibrium of puckered conformations. acs.org These are typically described as "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" (where no four atoms are coplanar) forms. researchgate.net In substituted pyrrolidines, two predominant envelope conformers, Cγ-endo and Cγ-exo, are often considered. researchgate.netfrontiersin.org

The specific conformation adopted is highly dependent on the nature and position of substituents on the ring due to a complex interplay of steric and stereoelectronic effects. nih.govacs.org For instance, placing an electronegative substituent like fluorine on the ring can favor a specific pucker due to effects like the gauche effect or anomeric effects, thereby "locking" the ring in a preferred conformation. nih.govbeilstein-journals.org This conformational control is a powerful tool in drug design, as it allows for the precise positioning of pharmacophoric groups to optimize interactions with a biological target. nih.govresearchgate.net

Role in Scaffold-Based Drug Discovery and Development Methodologies

Scaffold-based drug discovery involves identifying a core molecular structure (a scaffold) that can be systematically decorated with various chemical groups to create a library of diverse compounds for biological screening. researchgate.netwhiterose.ac.uk The this compound structure is an ideal candidate for such an approach.

The pyrrolidinone core serves as a rigid, three-dimensional framework. acs.orgresearchgate.net The amino group at the 3-position and the N-phenyl group are "exit vectors"—points where chemical diversity can be introduced. nih.govnih.gov For example, the amino group can be acylated, alkylated, or used in other coupling reactions to attach a wide range of substituents. This methodology, often employed in fragment-based lead discovery (FBLD), allows medicinal chemists to efficiently explore the chemical space around the scaffold to identify compounds with improved potency, selectivity, and drug-like properties. nih.govacs.org The sp³-rich nature of the pyrrolidinone scaffold is particularly advantageous in this context, as it provides novel and diverse 3D structures that are often more successful in clinical development than their flatter, aromatic counterparts. researchgate.netacs.org

Chemical Transformations and Derivatization Strategies for 3 Amino 1 4 Fluorophenyl Pyrrolidin 2 One

Functionalization at the 3-Amino Position

The primary amine at the C3 position represents a key site for derivatization, allowing for the introduction of diverse functional groups to modulate the compound's properties.

Acylation, Alkylation, and Arylation Reactions of the Primary Amine

Standard organic chemistry principles suggest that the primary amine of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one would be nucleophilic and thus reactive towards acylating, alkylating, and arylating agents.

Acylation: The reaction with acyl chlorides or anhydrides would be expected to form the corresponding amides.

Alkylation: The introduction of alkyl groups could be achieved using alkyl halides. However, such reactions on primary amines often pose a challenge in controlling the degree of alkylation, potentially leading to mixtures of secondary and tertiary amines. researchgate.netorgsyn.org Methodologies utilizing protecting groups, such as 2-nitrobenzenesulfonamides, are often employed to achieve selective mono-alkylation of primary amines before a deprotection step. orgsyn.org

Arylation: The formation of a C-N bond with an aryl group, for instance through Buchwald-Hartwig amination, is a plausible transformation.

Despite these well-established general methods, no specific examples or detailed research findings documenting these reactions on this compound have been identified in the surveyed literature.

Formation of Heterocyclic Rings Incorporating the Amino Group

The primary amine, in conjunction with the adjacent lactam functionality, provides a template for the construction of fused or spiro-heterocyclic systems. Reactions with bifunctional electrophiles could, in principle, lead to the formation of new rings. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to a pyrimidine (B1678525) ring, and reactions with appropriate reagents could yield triazoles or other heterocyclic structures. nih.govnih.govnih.gov However, the literature search did not yield any specific studies describing the use of this compound as a starting material for such heterocyclic syntheses.

Amidation and Ureation Reactions

Amidation: Beyond simple acylation, peptide coupling reactions with amino acids or peptides are a theoretical possibility, which is a common strategy for derivatives of amino acids.

Ureation: The reaction of the primary amine with isocyanates or carbamoyl (B1232498) chlorides would be the standard approach to synthesize urea (B33335) derivatives. For instance, reaction with a substituted phenyl isocyanate would yield a corresponding phenylurea derivative. The synthesis of diphenyl urea compounds from various amines is a well-documented process in medicinal chemistry. nih.gov

Again, no specific published research was found detailing these amidation or ureation reactions for this compound.

Modifications of the Pyrrolidinone Lactam Ring System

The pyrrolidinone ring itself presents sites for potential modification, although these are generally less reactive than the primary amine.

Regioselective Functionalization of the Lactam Core

Regioselective reactions, such as alpha-alkylation of the lactam, are common for such scaffolds but are dependent on the specific reaction conditions and the substrate's electronic and steric properties. There is no available data describing attempts or successful regioselective functionalization of the lactam core of this compound.

Chemical Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group of this compound is a key site for introducing structural diversity. The carbon-fluorine bond, while strong, can be strategically activated for various transformations, and the aromatic ring itself is amenable to substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While the carbon-fluorine bond is generally the least reactive among the halogens in these reactions (I >> Br > OTf > Cl > F), under specific conditions, it can participate in cross-coupling, or more commonly, the aryl fluoride (B91410) can be converted to a more reactive group like a triflate or boronic acid. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com For a molecule like this compound, direct coupling at the fluoro-position is challenging. A more common strategy involves the conversion of the fluoro group to a more reactive species or using a precursor where the fluorine is replaced by bromine, iodine, or a triflate group.

Hypothetical applications of the Suzuki reaction on a suitable derivative of the core scaffold could involve coupling with various aryl and heteroaryl boronic acids to introduce a wide range of substituents. These modifications can significantly alter the steric and electronic properties of the molecule, which is crucial for exploring structure-activity relationships (SAR) in drug discovery.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Aryl Halides/Triflates

| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-phenylpyrrolidin-2-one | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | >95 |

| 2 | 1-(4-Iodophenyl)pyrrolidin-2-one | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 85-95 |

This table presents illustrative examples of Suzuki-Miyaura reactions on related aryl halide and triflate scaffolds to demonstrate the potential for derivatization, not specific reactions performed on this compound itself.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines. wikipedia.orgyoutube.com This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, direct amination of the 4-fluoro position is difficult. Therefore, a precursor with a more reactive leaving group (e.g., Br, I, OTf) at the 4-position of the phenyl ring would typically be employed.

The reaction allows for the introduction of a diverse array of primary and secondary amines, including alkylamines, anilines, and various heterocyclic amines. nih.govnih.gov This flexibility is invaluable for tuning the physicochemical properties and biological activity of the parent compound. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled. libretexts.orgnih.gov

Table 2: Illustrative Buchwald-Hartwig Amination Conditions

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 1 | 1-(4-Bromophenyl)pyrrolidin-2-one | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 |

| 2 | 1-(4-Iodophenyl)pyrrolidin-2-one | Aniline | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 80 |

This table provides representative conditions for the Buchwald-Hartwig amination on analogous aryl halide scaffolds to showcase the synthetic possibilities.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the substituents on the phenyl ring—the fluorine atom and the N-pyrrolidinone group—will direct incoming electrophiles.

Fluorine is an ortho-, para-directing deactivator. libretexts.org The N-pyrrolidinone group, specifically the nitrogen atom attached to the ring, is also generally considered an ortho-, para-director and an activating group due to the potential for its lone pair to donate electron density to the ring through resonance. youtube.com The interplay of these two groups will determine the regioselectivity of EAS reactions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

For instance, nitration (using HNO₃/H₂SO₄) would be expected to introduce a nitro group primarily at the positions ortho to the N-pyrrolidinone group (and meta to the fluorine). Subsequent reduction of the nitro group would yield an additional amino group, providing a new handle for further derivatization.

Strategic Derivatization for Compound Library Synthesis and Diversity-Oriented Synthesis (DOS)

The 3-aminopyrrolidinone scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.govnih.gov This makes this compound an excellent starting point for the creation of compound libraries for high-throughput screening.

Compound Library Synthesis:

By systematically applying the chemical transformations described above, large libraries of analogs can be generated. For example, a library could be constructed by:

Varying the substituent at the 4-position of the phenyl ring: Using a panel of boronic acids in Suzuki-Miyaura couplings or various amines in Buchwald-Hartwig aminations on a suitable precursor.

Modifying the 3-amino group: Acylation, sulfonylation, or reductive amination of the primary amine can introduce a wide range of functional groups.

Introducing substituents on the aromatic ring: Employing electrophilic aromatic substitution reactions to add further diversity.

Table 3: A Conceptual Matrix for Library Synthesis

| Scaffold Position | R¹ (from Suzuki Coupling) | R² (Acylation of 3-NH₂) | R³ (from EAS) |

|---|---|---|---|

| Derivative 1 | Phenyl | Acetyl | - |

| Derivative 2 | Thienyl | Benzoyl | - |

| Derivative 3 | Pyridyl | Methanesulfonyl | - |

| Derivative 4 | Phenyl | - | Nitro |

| Derivative 5 | Thienyl | Acetyl | Bromo |

This table illustrates a conceptual approach to generating a compound library by combining different derivatization strategies.

Diversity-Oriented Synthesis (DOS):

Diversity-oriented synthesis aims to create structurally complex and diverse molecules that can explore a wide range of chemical space, potentially leading to the discovery of novel biological activities. nih.gov The this compound scaffold can be a key building block in a DOS strategy. By combining reactions that modify the core structure in significant ways (e.g., ring-opening, annulation, or multi-component reactions), libraries with high skeletal diversity can be achieved. For example, the lactam ring could potentially be opened and then re-closed with different reagents to form new heterocyclic systems fused to the original pyrrolidine (B122466) ring.

Spectroscopic and Structural Characterization Techniques for 3 Amino 1 4 Fluorophenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, distinct signals are expected for each unique proton environment. The aromatic protons on the 4-fluorophenyl ring typically appear in the downfield region (δ 7.0–8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The presence of the electron-withdrawing fluorine atom and the nitrogen of the pyrrolidinone ring influences their exact shifts. These aromatic protons are expected to exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. Specifically, the protons ortho to the fluorine will couple to the fluorine and the adjacent meta protons, while the protons ortho to the nitrogen will couple to their adjacent protons.

The protons on the pyrrolidinone ring will appear more upfield. The CH proton at the C3 position, being adjacent to the amino group, is expected to resonate as a multiplet. The CH2 protons at the C4 and C5 positions will also appear as distinct multiplets. The protons at C5 are adjacent to the lactam nitrogen and are therefore expected to be shifted further downfield compared to the C4 protons. chemicalbook.com The amino (-NH2) group protons typically appear as a broad singlet, though its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (ortho to N) | 7.5 - 7.8 | Multiplet (dd) |

| Aromatic H (ortho to F) | 7.1 - 7.3 | Multiplet (t) |

| Pyrrolidinone CH (C3) | 3.8 - 4.2 | Multiplet (dd) |

| Pyrrolidinone CH₂ (C5) | 3.6 - 3.9 | Multiplet (t) |

| Pyrrolidinone CH₂ (C4) | 2.0 - 2.5 | Multiplet |

Note: Predicted values are based on general NMR principles and data for analogous structures like N-aryl pyrrolidinones and 3-aminopyrrolidine (B1265635) derivatives. libretexts.orgchemicalbook.comchemicalbook.com

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule. The most downfield signal will be for the carbonyl carbon (C2) of the lactam, typically appearing in the δ 170–180 ppm range. researchgate.net

The carbons of the 4-fluorophenyl ring will resonate in the aromatic region (δ 115–145 ppm). Their chemical shifts are significantly affected by coupling to the fluorine atom (¹JCF, ²JCF, etc.), which causes the signals to appear as doublets or triplet of doublets with characteristic coupling constants. The carbon directly bonded to the fluorine (C-F) will show the largest coupling constant. wikipedia.org

The three carbons of the pyrrolidinone ring will appear in the upfield region. The C5 carbon, being attached to the nitrogen, will be the most deshielded of the three (δ ~50 ppm). The C3 carbon, bearing the amino group, will appear around δ 45-55 ppm, while the C4 carbon will be the most shielded, appearing further upfield (δ ~30-40 ppm). nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | 172 - 178 |

| Aromatic C (C-F) | 158 - 165 (d, ¹JCF) |

| Aromatic C (C-N) | 135 - 140 |

| Aromatic CH (ortho to N) | 120 - 125 (d, ³JCF) |

| Aromatic CH (ortho to F) | 115 - 118 (d, ²JCF) |

| Pyrrolidinone CH (C3) | 45 - 55 |

| Pyrrolidinone CH₂ (C5) | 48 - 58 |

Note: Predicted values are based on general ¹³C NMR data and known effects of substituents on aromatic and aliphatic systems. researchgate.netnih.gov

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clean spectra without the need for isotopic enrichment. nih.gov For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom on the phenyl ring. This signal's chemical shift is highly sensitive to its electronic environment. The signal would not be a simple singlet; instead, it would be split into a multiplet (likely a triplet of doublets) due to coupling with the two ortho protons (³JHF) and the two meta protons (⁴JHF). This coupling pattern provides definitive evidence for the substitution pattern on the aromatic ring. wikipedia.org

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this molecule, COSY would show cross-peaks connecting the C3-H proton with the C4-H₂ protons, and the C4-H₂ protons with the C5-H₂ protons, confirming the sequence of the pyrrolidinone ring. It would also show correlations between adjacent protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at δ ~4.0 ppm would show a cross-peak to the C3 carbon signal at δ ~50 ppm. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two or three bonds away). youtube.comcolumbia.edu HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include:

A cross-peak between the aromatic protons and the C5 carbon of the pyrrolidinone ring, confirming the N-phenyl linkage.

Correlations from the C5 protons to the carbonyl carbon (C2).

Correlations from the C4 protons to the C2 and C3 carbons.

Together, these 2D NMR experiments provide an unambiguous map of the molecule's bonding framework. emerypharma.comyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group should exhibit two distinct, medium-intensity peaks in the 3300-3500 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the tertiary amide (lactam) carbonyl group is expected around 1680-1700 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Multiple peaks of varying intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the aromatic phenyl ring.

C-N Stretching: The C-N stretching vibrations for the amine and the amide will appear in the 1020-1350 cm⁻¹ range.

C-F Stretching: A strong absorption band indicating the presence of the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Tertiary Amide (Lactam) | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-F | C-F Stretch | 1100 - 1250 | Strong |

Note: Predicted values are based on standard IR correlation tables and data from similar compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁FN₂O), the exact mass is 194.0855 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) would confirm this molecular weight and, consequently, the molecular formula.

Electron ionization (EI) mass spectrometry would also reveal the molecule's fragmentation pattern, which can help confirm the structure. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 194. The fragmentation pattern is dictated by the stability of the resulting ions. libretexts.org Key expected fragmentations include:

Loss of the amino group (-NH₂) to give a fragment at m/z 178.

Cleavage of the fluorophenyl group, resulting in a peak at m/z 95 ([C₆H₄F]⁺).

Fragmentation of the pyrrolidinone ring. For example, cleavage alpha to the carbonyl group could produce an acylium ion. libretexts.orgnih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion Structure/Identity |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 178 | [M - NH₂]⁺ |

| 111 | [C₆H₄FN]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: Predicted fragments are based on common fragmentation pathways for amides and aromatic compounds. libretexts.orgnih.gov

An article focusing on the spectroscopic and structural characterization of this compound cannot be generated at this time.

A thorough search for detailed research findings, including specific data for X-ray crystallography and chiroptical spectroscopy (Electronic Circular Dichroism or Optical Rotatory Dispersion) for the compound "this compound," did not yield any publicly available scientific literature or crystallographic data.

Without access to published experimental results, it is not possible to provide the scientifically accurate content, data tables, and detailed findings required to construct the specified article. Information on related but distinct chemical compounds cannot be used as a substitute, as this would not adhere to the strict focus on "this compound".

Computational Chemistry and Molecular Modeling Studies of 3 Amino 1 4 Fluorophenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Investigations of Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in understanding the fundamental properties of molecules like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one.

Detailed DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. dntb.gov.uanih.govasianpubs.org This information is crucial for predicting the molecule's reactivity, as regions with higher electron density are more susceptible to electrophilic attack, while electron-deficient areas are prone to nucleophilic attack. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. nih.govresearchgate.net The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is a key structural feature of this compound. Its flexibility allows it to adopt various conformations, which can significantly influence the molecule's biological activity. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net

The pyrrolidinone ring is not planar and undergoes a type of conformational motion known as pseudorotation. This involves a continuous series of puckered conformations, often described by two main forms: the "endo" and "exo" puckers. nih.gov Computational methods are essential for mapping the potential energy surface of the pyrrolidinone ring, revealing the preferred pucker and the energy landscape of its conformational changes. researchgate.netnih.gov For pyrrolidine (B122466) derivatives, it has been shown that even small energy differences between conformers can be significant, necessitating high-accuracy computational methods. researchgate.net The conformational preferences of the pyrrolidinone ring can be influenced by the nature and orientation of its substituents. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a target protein. nih.govnih.gov

The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govnih.gov By understanding these interactions at an atomic level, researchers can rationalize the biological activity of the compound and guide the design of new derivatives with improved potency and selectivity. nih.gov For instance, docking studies on related pyrrolopyridone analogues have helped in understanding the selective inhibition of different protein domains. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.comnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, electrostatic charge) are predicted to increase or decrease biological activity. mdpi.comnih.gov A statistically robust QSAR model, validated by internal and external prediction sets, can be a valuable tool for designing new compounds with enhanced activity. nih.govmdpi.comnih.gov The predictive power of a QSAR model is often assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). nih.gov

Table 1: Key Statistical Parameters in QSAR Modeling

| Parameter | Description | Good Value |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| R² (Non-cross-validated R²) | A measure of the goodness of fit of the model to the training set data. | Closer to 1.0 |

| R²pred (Predictive R²) | A measure of the predictive power of the model for an external test set. | > 0.6 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. researchgate.netnih.gov MD simulations are crucial for assessing the stability of a ligand-protein complex and understanding the dynamic behavior of the ligand within the binding site. nih.govnih.gov

Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other's presence. nih.gov The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. nih.govnih.gov Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to a protein, providing a more accurate estimate of binding affinity than docking scores alone. nih.govnih.gov These simulations can also shed light on the role of solvent molecules in mediating ligand-protein interactions. mdpi.commdpi.com

In Silico ADMET Prediction Methodologies (excluding specific results)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its success as a drug. nih.govsrce.hr In silico ADMET prediction models are computational tools that estimate these properties based on the molecule's structure, thereby reducing the need for costly and time-consuming experimental assays in the early stages of drug discovery. nih.govnih.govspringernature.com

A variety of methodologies are employed for in silico ADMET prediction. nih.gov These can range from simple rule-based systems, which check for the presence or absence of certain structural features associated with poor ADMET properties, to more complex machine learning models trained on large datasets of experimental data. nih.govacs.org Commonly used techniques include the development of QSAR models for specific ADMET endpoints, the use of decision trees, support vector machines, and Bayesian classifiers. nih.gov The accuracy of these predictions depends heavily on the quality and diversity of the training data and the algorithm used. nih.gov Therefore, it is often recommended to use multiple prediction tools and compare the results to gain a more reliable assessment. nih.gov

Quantum Chemistry Methods and Artificial Neural Network Applications

The synergy between quantum chemistry and artificial intelligence is a rapidly advancing field. ibm.comarxiv.orgrsc.org Quantum chemistry methods, such as DFT, provide highly accurate data on molecular properties, which can then be used to train sophisticated machine learning models, including artificial neural networks (ANNs). youtube.comacs.org

ANNs can be trained to predict quantum mechanical properties, such as energies and electronic wavefunctions, with a computational cost that is significantly lower than that of the original quantum chemistry calculations. arxiv.org This allows for the rapid screening of large chemical spaces. For instance, an ANN could be trained on a dataset of DFT-calculated properties for a range of pyrrolidinone derivatives to quickly predict the properties of new, unsynthesized compounds. rsc.org This approach combines the accuracy of quantum mechanics with the efficiency of machine learning, accelerating the discovery and optimization of molecules like this compound for various applications. arxiv.orgrsc.org

3 Amino 1 4 Fluorophenyl Pyrrolidin 2 One As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 3-aminopyrrolidin-2-one (B1279418) framework serves as a valuable precursor and template for the synthesis of medicinally relevant compounds. researchgate.net Its utility stems from the ability to perform selective chemical transformations at its functional groups—the secondary amine, the lactam carbonyl, and potentially the aryl ring—to build molecular complexity. Research has shown that optically active 3-amino-pyrrolidine derivatives are critical intermediates in the production of pharmaceutically active substances, including advanced vinylpyrrolidinone-cephalosporin antibacterial agents. google.com

The synthesis of complex molecules often relies on the use of such chiral building blocks to ensure the final product has the correct stereochemistry for biological activity. Starting from inexpensive materials like L-aspartic acid, stereospecific (S)-3-aminopyrrolidine intermediates can be prepared, which are then incorporated into larger target molecules. google.com The aminolactam core, as seen in the subject compound, is also foundational in the synthesis of other complex heterocycles, such as 3-amino-4-arylpyridin-2(1H)-ones, demonstrating its role as a versatile starting point for diverse chemical structures. nih.gov

Table 1: Role as a Synthetic Precursor

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Core Structure | 3-Aminopyrrolidin-2-one | A rigid, chiral scaffold suitable for elaboration. |

| Functional Groups | Secondary amine, lactam, N-aryl group | Provides multiple, orthogonal handles for chemical modification. |

| Applications | Synthesis of antibiotics, peptidomimetics, and complex heterocycles. google.comnih.gov | Demonstrates its value in constructing high-value, biologically active molecules. |

| Stereochemistry | Can be synthesized in enantiomerically pure forms. google.com | Allows for the creation of stereospecific target compounds, which is critical for pharmacological activity. |

Scaffold for Combinatorial Chemistry and Library Generation

The pyrrolidine (B122466) ring is one of the most frequently utilized non-aromatic nitrogen heterocycles in medicinal chemistry, making it an ideal scaffold for building compound libraries. nih.govfrontiersin.org A scaffold is a core molecular structure upon which a variety of substituents are attached to create a library of related compounds. The structural rigidity and defined three-dimensionality of the pyrrolidinone core allow chemists to systematically explore the chemical space around a target protein. nih.govresearchgate.net

The 3-amino and N-aryl groups of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one provide two distinct points of diversity. This allows for the parallel synthesis of a large number of derivatives, where different chemical moieties can be appended to explore structure-activity relationships (SAR). Modern techniques, such as DNA-encoded library (DEL) synthesis, have successfully utilized pyrrolidine-fused scaffolds in one-pot, three-component reactions to rapidly generate extensive libraries for drug discovery. researchgate.net The pyrrolidine scaffold's ability to present functional groups in precise three-dimensional orientations is a key advantage for creating libraries with high structural diversity. researchgate.netresearchgate.net

Table 2: Attributes as a Combinatorial Scaffold

| Attribute | Advantage for Library Synthesis | Supporting Rationale |

|---|---|---|

| Structural Rigidity | Ensures predictable orientation of substituents. | The five-membered lactam ring restricts conformational flexibility. nih.gov |

| 3D Character | Allows for better exploration of complex protein binding pockets compared to flat aromatic scaffolds. researchgate.netresearchgate.net | Saturated sp³-hybridized carbons provide a non-planar structure. nih.gov |

| Multiple Diversification Points | The amine and aryl ring allow for the attachment of a wide variety of chemical groups. | Enables the creation of large and diverse compound libraries from a single core. |

| Proven Utility | Pyrrolidine-based scaffolds have been used to generate libraries that yield potent bioactive compounds. researchgate.net | The scaffold is a common feature in many FDA-approved drugs. frontiersin.org |

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening collections of low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. The pyrrolidine scaffold is of significant interest to the FBDD community. nih.gov This is because appropriately substituted pyrrolidines can serve as excellent starting points that provide multiple vectors for chemical optimization while maintaining favorable physicochemical properties. nih.gov

This compound possesses characteristics that make it an ideal candidate for a fragment library. Its molecular weight and complexity are low, and it contains both hydrogen bond donors (the amine) and acceptors (the carbonyl), along with an aromatic ring for potential π-stacking interactions. These features increase the likelihood of forming high-quality interactions within a protein's binding site. The concept has been successfully demonstrated with the structurally analogous 3-aminopyridin-2-one scaffold, which was used to build a fragment library that led to the discovery of novel kinase inhibitors. nih.govnih.gov The design and synthesis of homochiral pyrrolidine fragments with predefined stereochemistry is a key strategy for enhancing 3D character and improving the efficiency of fragment-to-lead evolution. nih.gov

Table 3: Suitability for Fragment-Based Drug Discovery (FBDD)

| FBDD Principle | Relevance of this compound |

|---|---|

| Low Molecular Weight | The compound's molecular weight (approx. 194 g/mol) fits well within the "Rule of Three" often applied to fragments (MW < 300). |

| Balanced Properties | Possesses hydrogen bond donors/acceptors and a hydrophobic aryl group, providing a good balance for initial binding interactions. nih.gov |

| High 3D Character | The non-planar pyrrolidinone ring effectively samples three-dimensional space, a desirable trait for modern fragment libraries. nih.gov |

| Synthetic Tractability | The functional groups on the scaffold provide clear and accessible points for fragment "growing" or "linking" during the optimization phase. nih.govnih.gov |

Role in Stereoselective Total Synthesis Efforts

In the total synthesis of complex, biologically active molecules like natural products and pharmaceuticals, controlling stereochemistry is paramount. Chiral building blocks like the enantiomerically pure forms of 3-aminopyrrolidin-2-one are invaluable for this purpose. researchgate.net Stereoselective synthesis methods are employed to create these intermediates, which then guide the formation of new stereocenters in subsequent reactions. mdpi.comnih.gov

Methodologies such as diastereoselective conjugate additions are used to produce 3,4-substituted aminopyrrolidines with high enantiomeric excess. researchgate.net Furthermore, highly diastereoselective 1,3-dipolar cycloaddition reactions can generate densely substituted pyrrolidines with control over up to four stereogenic centers. acs.org Once synthesized, these chiral lactams can be transformed into other valuable structures. For example, highly functionalized pyrrolidine-2,3-diones can be prepared stereoselectively and subsequently converted into novel β-amino acids, which are important components of many modern drugs. The defined stereochemistry of the 3-aminopyrrolidin-2-one intermediate serves as a foundation, ensuring that the final complex molecule is produced as a single, desired stereoisomer.

Future Research Directions and Emerging Methodologies for 3 Amino 1 4 Fluorophenyl Pyrrolidin 2 One

Development of Novel, Sustainable, and Green Synthetic Routes

The future synthesis of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one and its derivatives is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact. Research is focused on developing synthetic routes that improve atom economy, reduce waste, and utilize environmentally benign solvents and catalysts.

Key areas of development include:

One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing the need for intermediate purification steps and minimizing solvent waste. The use of green solvents like ethanol and biodegradable catalysts such as citric acid is a promising approach. rsc.orgvjol.info.vn

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound or microwave irradiation can significantly accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. rsc.org

Bio-based Precursors: A highly sustainable approach involves the use of renewable starting materials. For instance, glutamic acid, an abundant amino acid, can be converted into the core 2-pyrrolidone structure through catalytic processes, offering a direct pathway from biomass to valuable chemical scaffolds. researchgate.net

Metal-Free Catalysis: Shifting from heavy-metal catalysts to metal-free or organocatalytic systems avoids the issues of metal toxicity and contamination of the final product. Recent developments have shown the synthesis of densely functionalized pyrrolidinones using simple base treatments, completely avoiding metals. acs.org

Ring Contraction Strategies: Novel synthetic pathways, such as the selective ring contraction of piperidine derivatives, offer innovative methods to construct the pyrrolidin-2-one core. rsc.org

| Methodology | Key Advantages | Example Condition | Reference |

|---|---|---|---|

| Ultrasound-Promoted MCR | Short reaction times, excellent yields, clean profile | Citric acid in ethanol under ultrasound | rsc.org |

| Bio-based Synthesis | Uses renewable starting materials | Glutamic acid with Ru/Al2O3 catalyst | researchgate.net |

| Smiles-Truce Cascade | Metal-free, operationally simple, one-pot | Base treatment of arylsulfonamides and cyclopropane (B1198618) diesters | acs.org |

Advanced Spectroscopic Probes and Imaging Techniques for Real-Time Analysis

To optimize reaction conditions and gain deeper mechanistic insights, the development and application of advanced analytical techniques for real-time monitoring are crucial. For a molecule like this compound, its specific structural features can be leveraged for detailed analysis.

Emerging techniques in this area include:

In-line NMR Spectroscopy: Benchtop NMR spectrometers are becoming increasingly valuable for real-time reaction monitoring. magritek.com Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. It offers a clear spectroscopic window with high sensitivity, allowing for precise tracking of the consumption of the fluorinated starting material and the formation of the product without interference from proton signals. magritek.com

Raman Spectroscopy: This technique is well-suited for in-line monitoring of continuous-flow processes. nih.gov By identifying unique vibrational bands for reactants, intermediates, and products, Raman spectroscopy can provide continuous, real-time data on reaction conversion and impurity formation. nih.gov

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used for detailed structural characterization of pyrrolidinone derivatives. mdpi.comresearchgate.net Adapting these methods for real-time analysis of reaction mixtures can provide immediate information on product formation and the presence of byproducts.

| Technique | Application | Key Information Provided | Reference |

|---|---|---|---|

| ¹⁹F NMR | Real-time reaction monitoring | Quantification of fluorine-containing reactants and products | magritek.com |

| Raman Spectroscopy | In-line monitoring of flow chemistry | Real-time conversion, product formation, and impurity profiling | nih.gov |

| HRMS | Structural characterization | Precise mass for molecular formula confirmation | mdpi.comresearchgate.net |

| X-ray Crystallography | Definitive structural analysis | 3D molecular structure, stereochemistry | mdpi.comresearchgate.net |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of new derivatives of this compound and the prediction of their synthetic pathways.

Future applications in this domain consist of:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning to correlate the chemical structure of compounds with their biological activity. youtube.com For new derivatives, these models can predict their potential efficacy as therapeutic agents, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Molecular Docking and Dynamics Simulations: Computational techniques are used to simulate the interaction between a ligand and its biological target. researchgate.net These simulations can predict the binding affinity and mode of interaction for novel derivatives of this compound, guiding the design of more potent and selective molecules. researchgate.netnih.gov

Synthesis Prediction: AI platforms can analyze vast databases of chemical reactions to predict plausible and efficient synthetic routes for novel compounds. This can help chemists design shorter, higher-yielding, and more sustainable synthetic pathways.

Generative Models: Advanced AI models, such as Generative Adversarial Networks (GANs) and Large Language Models (LLMs), can design entirely new molecules with desired properties, exploring a much wider chemical space than is possible through traditional methods alone. arxiv.org

Exploration of New Derivatization Pathways and Functionalization Strategies

Expanding the chemical diversity of this compound through novel derivatization and functionalization strategies is key to unlocking new biological activities. Research is focused on modifying both the amino group and the pyrrolidinone core.

Amino Group Derivatization: The primary amino group is a versatile handle for a wide range of chemical modifications. Derivatization is not only used to create new bioactive compounds but also in analytical chemistry to enhance detection sensitivity in techniques like LC-MS. waters.comnih.gov Reagents that target primary amines can be used to attach various functional groups, altering the compound's polarity, size, and binding properties. mdpi.com

Functionalization of the Pyrrolidinone Core: The pyrrolidinone ring itself offers sites for functionalization. Strategies such as α-C–H functionalization allow for the introduction of aryl or alkyl groups at the position adjacent to the carbonyl group, a common strategy for tuning biological activity. rsc.org The development of robust and modular synthetic sequences enables the rapid diversification of these scaffolds. acs.org

Late-Stage Functionalization: A significant goal is to develop methods for modifying complex molecules at a late stage in their synthesis. This allows for the rapid creation of a library of analogues from a common advanced intermediate, accelerating the drug discovery process.

Mechanistic Studies of Reactions Involving the Pyrrolidinone Core and Amino Group

A fundamental understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for optimizing existing methods and developing new ones.

Key areas for mechanistic investigation include:

Cyclization Mechanisms: Elucidating the precise pathway of lactam formation is critical. Studies on related systems, such as the conversion of glutamic acid to 2-pyrrolidone, highlight the importance of the initial cyclization/lactamization step. researchgate.net Detailed kinetic and computational studies can reveal the transition states and intermediates involved.

C-H Amination/Functionalization: For synthetic routes involving intramolecular C-H amination to form the pyrrolidine (B122466) ring, mechanistic studies combining experimental evidence with DFT calculations are crucial. nih.govacs.org These studies help to understand the role of the catalyst, the nature of the reactive intermediates, and the factors controlling regioselectivity and stereoselectivity.

Nucleophilicity and Reactivity of the Amino Group: The reactivity of the 3-amino group is central to its role in further derivatization. Quantitative studies of its nucleophilicity and basicity, and how these are influenced by the rest of the molecule's structure, are needed to predict its behavior in various chemical reactions. acs.org

Q & A

Q. What are the key synthetic routes for 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis involves three primary steps: (1) formation of pyrrolidine-2-carbaldehyde via decarboxylation and ipso-oxidation, (2) cyclization to construct the pyrrolidinone ring, and (3) amination at the third position. Industrial methods optimize catalysts (e.g., palladium for cross-coupling) and purification techniques (e.g., recrystallization) to enhance yield (>85%) and purity. Contradictions in yield (59–85%) between routes (e.g., using para-fluoroiodobenzene vs. bromo analogs) highlight the need for solvent selection (polar aprotic solvents preferred) and temperature control (60–80°C) .

Q. How does the molecular structure of this compound influence its physicochemical properties?

The compound (C₁₀H₁₁FN₂O, MW 194.21 g/mol) features a pyrrolidinone ring with a para-fluorophenyl group at position 1 and an amino group at position 3. The fluorine atom increases lipophilicity (logP ≈ 1.8) and metabolic stability compared to chloro/bromo analogs. X-ray crystallography confirms a planar pyrrolidinone ring and perpendicular fluorophenyl group, with hydrogen bonding (N–H⋯O) stabilizing the crystal lattice .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.4 ppm for fluorophenyl protons).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N–H stretch).

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., R-factor = 0.049 in SHELXL-refined structures) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodologies include:

- Molecular docking : Screen against targets like kinases or proteases using software (AutoDock Vina) to predict binding affinity.

- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., AMC-linked peptides for proteases).

- X-ray crystallography : Resolve ligand-protein complexes (using SHELX programs) to identify key interactions (e.g., fluorine’s role in hydrophobic pockets) .

Q. How can contradictions in biological activity data between this compound and its analogs be resolved?

Comparative studies should:

- Vary substituents : Replace fluorine with Cl/Br/CH₃ to assess electronic effects on bioactivity.

- Use isogenic models : Test analogs in identical cell lines (e.g., HEK293 for receptor modulation) to minimize variability.

- Analyze SAR : Correlate structural features (e.g., fluorine’s electronegativity) with activity trends (e.g., MIC values for antibacterial assays) .

Q. What experimental models are suitable for evaluating its anticancer potential?

- In vitro : Use hematological cancer cell lines (e.g., Jurkat, K562) to measure apoptosis via flow cytometry (Annexin V/PI staining) and gene expression (qPCR for p53/Bax).

- In vivo : Xenograft models (e.g., murine leukemia) to assess tumor growth inhibition.

- Comparative analysis : Benchmark against piperidinone derivatives (e.g., 50% growth inhibition at 10 µM) .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。